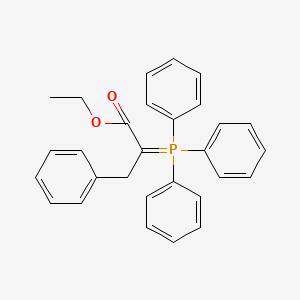
4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features an indazole ring system, which is a fused bicyclic ring consisting of a benzene ring and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.
Functionalization: The indazole core is then functionalized with an amino group at the 3-position.
Coupling Reaction: The functionalized indazole is coupled with a benzamide derivative through a condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may regenerate the original amino compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole core structures.
Benzamide Derivatives: Compounds with similar benzamide functional groups.
Uniqueness
4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide is unique due to its specific substitution pattern and the presence of both indazole and benzamide moieties. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
920315-49-7 |
|---|---|
Molecular Formula |
C21H19N5O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[(3-aminoindazol-2-yl)methyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-26-20(23)16-5-1-3-7-18(16)25-26/h1-12H,13,22-23H2,(H,24,27) |
InChI Key |
SPMRBVFLTNCEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C(=C4C=CC=CC4=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


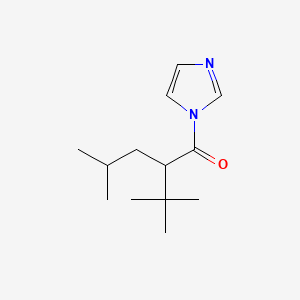

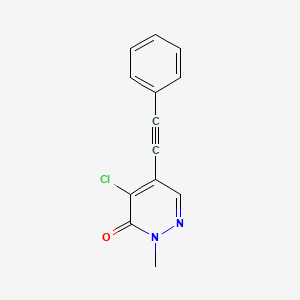
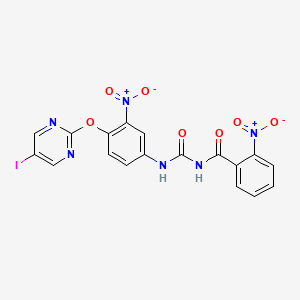
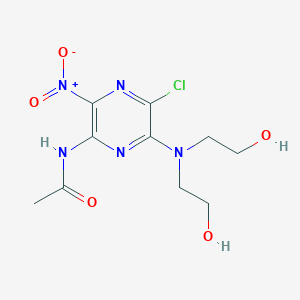
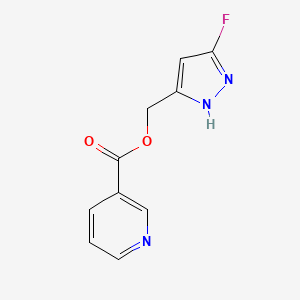
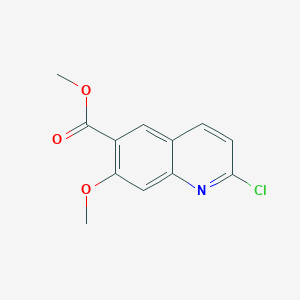


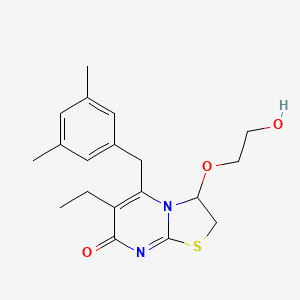
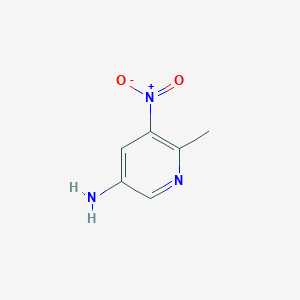

![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
